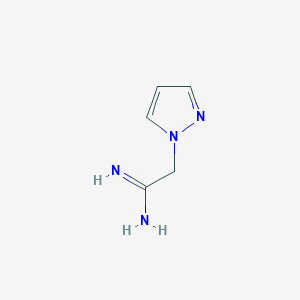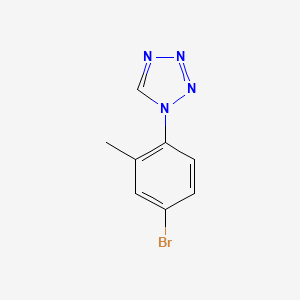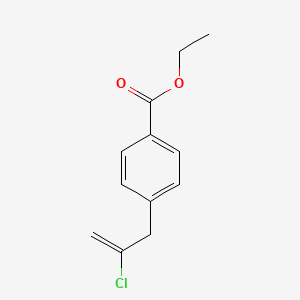
3-(4-Carboethoxyphenyl)-2-chloro-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a compound description includes its IUPAC name, common names, and structural formula. The structure can give insights into the compound’s properties and reactivity.
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the overall yield.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical reactivity.Aplicaciones Científicas De Investigación
Stereospecific Formation in Alkene-Utilizing Bacteria
Research by Habets-Crützen et al. (1985) demonstrated the stereospecific formation of 1,2-epoxypropane and related compounds from alkenes using alkene-utilizing bacteria. This study highlights the bacterial capability to predominantly produce specific enantiomers of epoxy compounds, including from 3-chloro-1-propene, which is structurally related to 3-(4-Carboethoxyphenyl)-2-chloro-1-propene (Habets-Crützen et al., 1985).
Synthesis and Photochemical Properties
Lukáč et al. (1986) investigated a light-sensitive polymer, poly(1-(4-carboethoxyphenyl)-2-propen-1-one), which is closely related to the chemical . They examined its quantum yield and other photochemical properties, contributing to the understanding of the applications of such polymers in light-sensitive materials (Lukáč et al., 1986).
Ethene/Propene Copolymerization
Galimberti et al. (1998) conducted studies on ethene/propene copolymerization using metallocene-based catalytic systems. Their research could provide insights into the polymerization processes involving compounds like 3-(4-Carboethoxyphenyl)-2-chloro-1-propene (Galimberti et al., 1998).
Olefin Metathesis on WO3 Catalysts
Cheng and Lo (2012) explored the mechanism of olefin metathesis on tungsten trioxide (WO3) catalysts, which could be relevant for understanding reactions involving 3-(4-Carboethoxyphenyl)-2-chloro-1-propene in industrial processes (Cheng & Lo, 2012).
Electron Diffraction Study
Shen (1979) conducted an electron diffraction study of 3-chloro-2-chloromethyl-1-propene. This research provides insights into the molecular structure of chlorinated alkenes, which could be relevant for understanding the structural properties of 3-(4-Carboethoxyphenyl)-2-chloro-1-propene (Shen, 1979).
Propene Insertion in Polypropenes
Lin and Waymouth (1999) investigated the regioregularity of monomer insertion in polypropene synthesis, a process potentially relevant to the synthesis and applications of compounds like 3-(4-Carboethoxyphenyl)-2-chloro-1-propene (Lin & Waymouth, 1999).
Functionalized Isoprene Unit
Uneyama et al. (1983) described the electrochemical preparation of a functionalized isoprene unit from related chloromethylated compounds, indicating the potential for electrochemical methods in synthesizing derivatives of 3-(4-Carboethoxyphenyl)-2-chloro-1-propene (Uneyama et al., 1983).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling the compound.
Direcciones Futuras
This involves potential applications of the compound and areas for future research.
Propiedades
IUPAC Name |
ethyl 4-(2-chloroprop-2-enyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)11-6-4-10(5-7-11)8-9(2)13/h4-7H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPLRIQBGLIRHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641158 |
Source


|
| Record name | Ethyl 4-(2-chloroprop-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Carboethoxyphenyl)-2-chloro-1-propene | |
CAS RN |
731772-89-7 |
Source


|
| Record name | Ethyl 4-(2-chloroprop-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



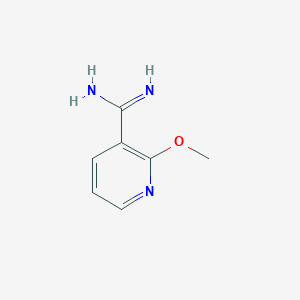


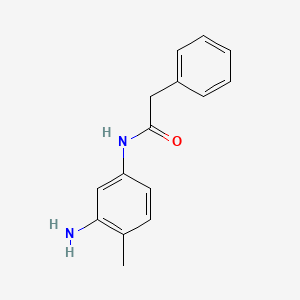
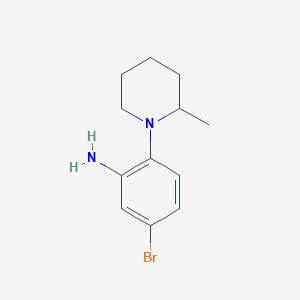

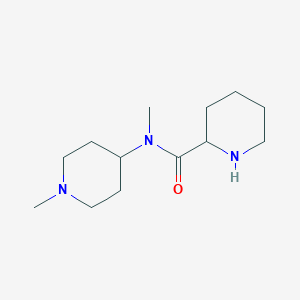

![2-[(2-Aminophenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1368496.png)

